シフォリン1

概要

説明

Ceefourin 1 is a potent and highly selective inhibitor of multidrug resistance protein 4 (MRP4), a member of the ATP-binding cassette (ABC) transporter family. This compound has gained significant attention due to its ability to inhibit the transport of a broad range of MRP4 substrates, making it a valuable tool in combating chemoresistance in cancer treatment .

科学的研究の応用

Ceefourin 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of MRP4 and its effects on drug transport and resistance.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored as a potential chemosensitizer in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like 6-mercaptopurine.

Industry: Utilized in the development of new therapeutic strategies and drug formulations .

Safety and Hazards

The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

作用機序

Ceefourin 1 exerts its effects by inhibiting the transport function of MRP4. This inhibition leads to the accumulation of MRP4 substrates within cells, thereby enhancing the efficacy of chemotherapeutic agents. The compound interacts with specific binding sites on MRP4, blocking the transport of substrates such as cyclic adenosine monophosphate (cAMP) and 6-mercaptopurine. This inhibition triggers apoptosis in cancer cells through the activation of intracellular signaling pathways, including the cAMP/Epac/Rap1 pathway .

Similar Compounds:

Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.

MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.

Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents

Uniqueness of Ceefourin 1: Ceefourin 1 is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .

生化学分析

Biochemical Properties

Ceefourin 1 plays a crucial role in biochemical reactions by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. MRP4 is responsible for the efflux of various substrates, including chemotherapeutic drugs, cyclic nucleotides, and other signaling molecules. Ceefourin 1 interacts with MRP4 by binding to its substrate-binding site, thereby blocking the transport of substrates such as 6-mercaptopurine, SN-38, cAMP, D-luciferin, and E217βG . This inhibition enhances the intracellular accumulation of these substrates, potentially increasing their therapeutic efficacy.

Cellular Effects

Ceefourin 1 has been shown to exert significant effects on various cell types and cellular processes. In leukemic Jurkat cells, Ceefourin 1 enhances the apoptotic activity of 6-mercaptopurine, a chemotherapeutic drug, by preventing its efflux through MRP4 . This results in increased intracellular concentrations of 6-mercaptopurine, leading to enhanced apoptosis. In contrast, normal lymphoblast cells (CRL-1991) exhibit lower sensitivity to the combined treatment of Ceefourin 1 and 6-mercaptopurine, indicating a selective effect on cancer cells .

Molecular Mechanism

The molecular mechanism of Ceefourin 1 involves its binding to the substrate-binding site of MRP4, thereby inhibiting the transport of MRP4 substrates. This inhibition prevents the efflux of chemotherapeutic drugs and other signaling molecules, leading to their accumulation within the cells . Additionally, Ceefourin 1 may influence gene expression and cell signaling pathways by modulating the intracellular levels of cyclic nucleotides and other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ceefourin 1 have been observed to change over time. The compound exhibits high stability under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that the inhibitory effects of Ceefourin 1 on MRP4-mediated transport are sustained over extended periods, leading to prolonged intracellular accumulation of substrates . Long-term exposure to Ceefourin 1 may result in sustained inhibition of MRP4 activity and enhanced therapeutic efficacy of chemotherapeutic drugs.

Dosage Effects in Animal Models

The effects of Ceefourin 1 vary with different dosages in animal models. At lower doses, Ceefourin 1 effectively inhibits MRP4 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions with other proteins or transporters . It is essential to determine the optimal dosage of Ceefourin 1 to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

Ceefourin 1 is involved in metabolic pathways related to the efflux of chemotherapeutic drugs and signaling molecules. By inhibiting MRP4, Ceefourin 1 affects the metabolic flux of substrates such as 6-mercaptopurine, SN-38, cAMP, and D-luciferin . This inhibition leads to increased intracellular concentrations of these substrates, potentially enhancing their therapeutic efficacy and altering cellular metabolism.

Transport and Distribution

Ceefourin 1 is transported and distributed within cells and tissues through interactions with MRP4. By binding to the substrate-binding site of MRP4, Ceefourin 1 inhibits the efflux of substrates, leading to their accumulation within the cells . This accumulation may affect the localization and activity of these substrates, potentially enhancing their therapeutic effects.

Subcellular Localization

The subcellular localization of Ceefourin 1 is primarily determined by its interaction with MRP4. By binding to MRP4, Ceefourin 1 inhibits the transport of substrates across the plasma membrane, leading to their accumulation within the cytoplasm . This accumulation may influence the activity and function of these substrates, potentially enhancing their therapeutic efficacy.

準備方法

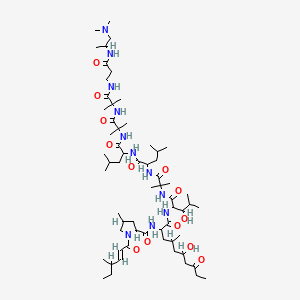

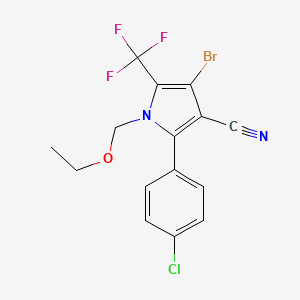

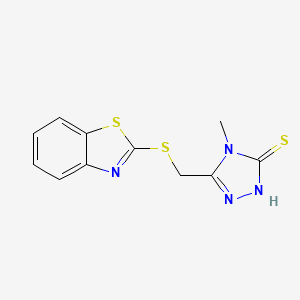

Synthetic Routes and Reaction Conditions: Ceefourin 1 is synthesized through a series of chemical reactions involving benzothiazole and triazole derivativesThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for Ceefourin 1 are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in controlled laboratory environments to ensure high purity and yield .

化学反応の分析

Types of Reactions: Ceefourin 1 undergoes various chemical reactions, including:

Oxidation: Ceefourin 1 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: Ceefourin 1 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiazole derivatives, while reduction may produce reduced triazole compounds .

特性

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。